![molecular formula C29H24N2O10S2 B391082 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B391082.png)
4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE is a complex organic compound with the molecular formula C29H24N2O10S2 and a molecular weight of 624.6 g/mol
Méthodes De Préparation
The synthesis of 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, the nitrophenyl groups can be reduced to amines under suitable conditions, while the sulfonyl groups can participate in substitution reactions to form new sulfonate derivatives.
Applications De Recherche Scientifique
4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. Additionally, its unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The nitrophenyl and sulfonyl groups play a crucial role in these interactions, potentially affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE stands out due to its unique combination of functional groups and chemical properties. Similar compounds, such as 4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate, share some structural similarities but differ in their specific functional groups and reactivity . These differences can influence their applications and effectiveness in various research and industrial contexts.
Propriétés
Formule moléculaire |
C29H24N2O10S2 |
|---|---|
Poids moléculaire |
624.6g/mol |
Nom IUPAC |
[4-[1-[4-(4-nitrophenyl)sulfonyloxyphenyl]cyclopentyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C29H24N2O10S2/c32-30(33)23-7-15-27(16-8-23)42(36,37)40-25-11-3-21(4-12-25)29(19-1-2-20-29)22-5-13-26(14-6-22)41-43(38,39)28-17-9-24(10-18-28)31(34)35/h3-18H,1-2,19-20H2 |
Clé InChI |
BJVQVDINDXXHEB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1CCC(C1)(C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzoyl-7-chloro-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391000.png)
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)
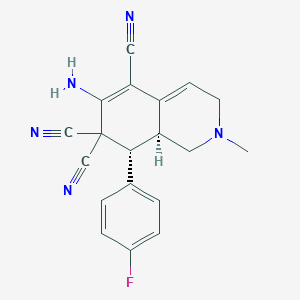
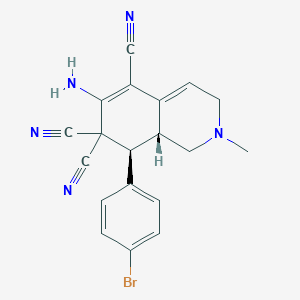
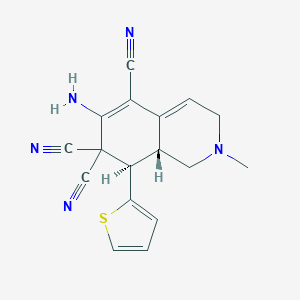
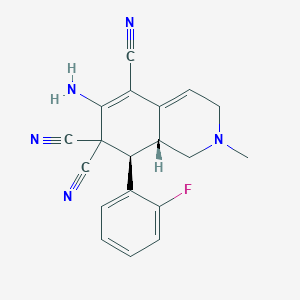
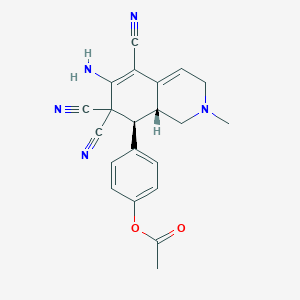
![2-[(2-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391013.png)
![4-(1-Benzoyl-7-chloro-3,3-dicyano-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-2-yl)phenyl acetate](/img/structure/B391015.png)
![1-benzoyl-7-chloro-2-(3-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391016.png)
![3-(1-adamantylcarbonyl)-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391018.png)
![3-(1-adamantylcarbonyl)-2-(3-methoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391019.png)
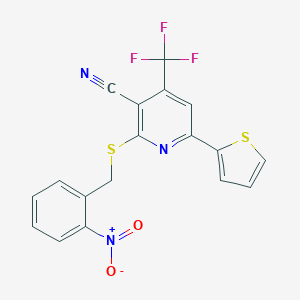
![1-benzoyl-7-chloro-2-{4-nitrophenyl}-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391022.png)
